molecular formula C18H24N4O3S B2525826 N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide CAS No. 1172357-38-8

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide

Cat. No.: B2525826
CAS No.: 1172357-38-8
M. Wt: 376.48
InChI Key: SLAFSQIIVGEZOG-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The piperidine ring is then introduced through a cyclization reaction. The tosyl group is added via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The tosyl group can enhance the compound’s binding affinity and specificity for its target. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine
  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)methylamine
  • 3-(dimethylamino)propiophenone hydrochloride

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-tosylpiperidine-3-carboxamide is unique due to the combination of its pyrazole and piperidine rings with a tosyl group. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-13-6-8-16(9-7-13)26(24,25)22-10-4-5-15(12-22)18(23)19-17-11-14(2)20-21(17)3/h6-9,11,15H,4-5,10,12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAFSQIIVGEZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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